molecular formula C22H22N2O B5725986 N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No. B5725986
M. Wt: 330.4 g/mol
InChI Key: UJEFANQWRZQONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as DMAC, is a synthetic compound that belongs to the class of acridine derivatives. DMAC has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its biological effects through multiple mechanisms of action. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been found to induce the production of reactive oxygen species (ROS) and activate the caspase pathway, leading to apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One potential area of research is the development of new N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide derivatives with improved pharmacokinetic properties and higher bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its interactions with various enzymes and biomolecules.

Synthesis Methods

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multistep process starting from 3,4-dimethylaniline and 9-acridinecarboxylic acid. The synthesis involves the condensation of the two starting materials followed by reduction and purification to obtain the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-14-11-12-16(13-15(14)2)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEFANQWRZQONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

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